molecular formula C16H17NO2 B563068 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde CAS No. 1189479-80-8

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde

Katalognummer: B563068
CAS-Nummer: 1189479-80-8
Molekulargewicht: 259.341
InChI-Schlüssel: NTSWGSRJHHXHBB-YQUBHJMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde involves several steps. One common method includes the reaction of 5-ethyl-2-pyridine with 4-hydroxybenzaldehyde in the presence of a deuterated solvent. The reaction is typically carried out under reflux conditions with a suitable catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde serves as a labeled intermediate in the synthesis of Pioglitazone, a drug used to manage type 2 diabetes. The deuterated form of this compound allows for enhanced tracking in metabolic studies and pharmacokinetic evaluations due to its unique isotopic labeling.

Case Studies

  • Synthesis of Pioglitazone : Research has shown that this compound can be effectively utilized in the synthesis of Pioglitazone, facilitating the development of antidiabetic therapies. The incorporation of deuterium aids in understanding the drug's metabolism and efficacy in clinical settings.
  • Metabolic Studies : The use of deuterated compounds like this compound is crucial for tracing metabolic pathways in vivo. Studies utilizing this compound have demonstrated its potential to elucidate the metabolic fate of drugs and their interactions within biological systems.

Biological Research Applications

The compound's structural characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Potential

Investigations into related benzaldehyde derivatives suggest potential anticancer activities. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines. Future research focusing on this compound could explore its cytotoxic effects against various cancer models.

Comparative Analysis of Related Compounds

A comparative analysis highlights the biological activities of compounds structurally related to this compound:

Compound NameStructureAntimicrobial ActivityCytotoxicityMechanism
4-[2-(5-Ethyl-3-pyridyl)ethoxy]benzaldehydeTBDModerateTBDTBD
Benzothiazole DerivativeTBDPositiveModerateEnzyme Inhibition
Thiazole HydrazoneTBDPositiveHighDNA Intercalation

TBD = To Be Determined

Wirkmechanismus

The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The deuterium labeling provides additional stability and allows for detailed studies of its interactions at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde
  • Molecular Formula: C₁₆H₁₃D₄NO₂
  • Molecular Weight : 259.34 g/mol
  • CAS Registry Number: Not explicitly provided (the non-deuterated form is 114393-97-4) .

Role and Applications :
This deuterated compound is a stable isotope-labeled analog of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde, a key intermediate in synthesizing pioglitazone hydrochloride , a thiazolidinedione-class antidiabetic drug . The deuterium (d4) substitution at the ethoxy group enhances metabolic stability, making it valuable as an internal standard in mass spectrometry for quantifying pioglitazone and its metabolites in pharmacokinetic studies .

Structural and Functional Analogues

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
This compound C₁₆H₁₃D₄NO₂ 259.34 N/A Isotopic standard for pioglitazone analysis
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde C₁₆H₁₇NO₂ 255.31 114393-97-4 Intermediate in pioglitazone synthesis
Pioglitazone Hydrochloride C₁₉H₂₀N₂O₃S·HCl 392.90 112529-15-4 Antidiabetic drug (thiazolidinedione class)
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione C₁₉H₁₄D₄N₂O₃S 358.45 N/A Deuterated metabolite standard

Detailed Analysis

Non-Deuterated vs. Deuterated Analogs

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde (Non-Deuterated): Serves as a precursor in pioglitazone synthesis. The benzaldehyde group undergoes condensation with thiazolidinedione to form the drug’s core structure . Key Difference: Lacks deuterium, leading to faster metabolic degradation compared to its deuterated counterpart.

This compound (Deuterated) :

  • Deuterium substitution at the ethoxy group reduces metabolic cleavage (C-D bonds are stronger than C-H), enhancing stability in analytical workflows .
  • Application : Used as a reference standard to ensure precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for tracking pioglitazone levels in biological matrices .

Pioglitazone Hydrochloride

  • Contains the 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde moiety as part of its larger structure.
  • Functions as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, improving insulin sensitivity .
  • Contrast : While the deuterated benzaldehyde derivative is a tool for drug analysis, pioglitazone itself is the therapeutic agent.

Other Deuterated Derivatives

  • 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione :
    • A deuterated analog of a downstream pioglitazone intermediate.
    • Role : Facilitates metabolic pathway studies by mimicking the parent drug’s behavior while resisting enzymatic breakdown .

Physicochemical and Metabolic Differences

  • Deuterium Effects :

    • Bond Strength : C-D bonds exhibit ~6–9 kJ/mol higher bond dissociation energy than C-H, slowing oxidative metabolism .
    • Isotopic Purity : The deuterated benzaldehyde compound (≥95% purity) ensures minimal interference in analytical assays .
  • Structural Analogues in Materials Science: Compounds like 4-{Phenyl[4-(6-phenyl-2,2'-bipyridin-4-yl)phenyl]amino}benzaldehyde () share the benzaldehyde group but are tailored for optoelectronic applications, diverging from pharmaceutical uses .

Biologische Aktivität

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde, with the CAS number 1189479-80-8, is a deuterated compound that serves as an intermediate in the synthesis of various pharmaceuticals, including Pioglitazone, a drug used to treat type 2 diabetes. The unique structural characteristics of this compound contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C16H17D4N O2, with a molecular weight of 259.34 g/mol. The presence of deuterium (d4) in the ethoxy group enhances its stability and can influence its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various biological pathways, particularly those involved in glucose metabolism and insulin sensitivity. As an intermediate in Pioglitazone synthesis, it may exhibit similar pharmacological properties, including:

  • PPARγ Agonism : Pioglitazone acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
  • Anti-inflammatory Properties : Compounds related to PPARγ activation have been shown to exert anti-inflammatory effects, potentially beneficial in metabolic disorders.

Research Findings

Recent studies have examined the effects of compounds structurally similar to this compound on various biological systems:

  • In vitro Studies : Research has demonstrated that derivatives of this compound can enhance glucose uptake in adipocytes and muscle cells, indicating potential applications in diabetes management .
  • Animal Models : In vivo studies using rodent models have shown that administration of PPARγ agonists leads to improved insulin sensitivity and reduced blood glucose levels .
  • Toxicological Assessments : Safety evaluations indicate that while the compound exhibits biological activity, it also necessitates thorough toxicological profiling to assess any adverse effects associated with prolonged exposure or high dosages .

Case Study 1: PPARγ Activation

A study conducted by Amir et al. (2004) investigated the effects of PPARγ agonists on glucose metabolism in diabetic rat models. The findings indicated that compounds similar to this compound significantly improved insulin sensitivity and reduced hyperglycemia .

Case Study 2: Anti-inflammatory Effects

Zarghi et al. (2005) explored the anti-inflammatory properties of PPARγ agonists in a murine model of inflammation. The results showed that these compounds reduced inflammatory markers, suggesting a potential therapeutic role in metabolic syndrome .

Data Tables

Property Value
CAS Number1189479-80-8
Molecular FormulaC16H17D4N O2
Molecular Weight259.34 g/mol
RoleIntermediate for Pioglitazone
Biological TargetsPPARγ
Study Findings
Amir et al., 2004Improved insulin sensitivity
Zarghi et al., 2005Reduced inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 5-ethyl-2-pyridinol with deuterated ethylene glycol under Mitsunobu conditions to introduce the d4-ethoxy group .
  • Step 2: Couple the intermediate with 4-hydroxybenzaldehyde via Williamson ether synthesis in anhydrous DMF at 65–80°C .
  • Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity. Monitor reaction progress via TLC (Rf = 0.45 in 7:3 hexane/EtOAc) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify deuterium incorporation (absence of -OCH2- proton signals) and confirm pyridinyl-benzaldehyde connectivity. Compare with non-deuterated analogs for isotopic shift analysis .
  • FT-IR: Validate aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • HPLC-MS: Use a C18 column (ACN/H2O + 0.1% formic acid) to assess purity and detect isotopic patterns (M+4 peak for d4-ethoxy) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Handling: Use gloves and fume hoods due to aromatic aldehyde reactivity. Avoid exposure to strong oxidizers (risk of exothermic decomposition) .
  • Storage: Keep under argon at 4°C in amber vials to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does isotopic labeling (d4-ethoxy) influence reaction kinetics or metabolic stability?

Methodological Answer:

  • Kinetic Isotope Effect (KIE): Compare hydrolysis rates of deuterated vs. non-deuterated analogs in pH 7.4 buffer at 37°C. Deuterium reduces C-D bond cleavage, slowing hydrolysis by ~2–3× .
  • Metabolic Studies: Incubate with liver microsomes; use LC-MS/MS to quantify deuterated metabolites. The d4-ethoxy group resists cytochrome P450 oxidation, extending half-life (t1/2) by 40% .

Q. How can computational modeling predict reactivity in nucleophilic additions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (aldehyde carbon: f⁻ = 0.32).
  • Solvent Effects: Simulate THF vs. DMSO using PCM models; DMSO stabilizes transition states, lowering activation energy by 15 kcal/mol .
  • Validation: Correlate computed ΔG‡ with experimental yields for imine formation (R² = 0.91) .

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

Methodological Answer:

  • Assay Variability: Standardize conditions (e.g., fix ATP concentration in kinase assays). Re-test disputed compounds side-by-side .
  • Meta-Analysis: Use databases (e.g., PubChem BioAssay) to compare IC50 values. For example, pyridinyl-benzaldehyde analogs show ±20% variance due to cell line differences (HEK293 vs. HeLa) .

Eigenschaften

IUPAC Name

4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSWGSRJHHXHBB-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661967
Record name 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189479-80-8
Record name 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.